Cas no 2228559-98-4 (3-(5-Phenylthiophen-2-yl)morpholine)

3-(5-Phenylthiophen-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a phenyl-substituted thiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its rigid yet tunable framework is advantageous for designing bioactive molecules, particularly in kinase inhibitors and CNS-targeting agents. The morpholine group enhances solubility and metabolic stability, while the thiophene-phenyl system allows for π-stacking interactions, useful in optoelectronic applications. The compound’s synthetic versatility enables further functionalization, supporting its use in drug discovery and organic electronics. High purity grades are available for research applications.
3-(5-Phenylthiophen-2-yl)morpholine structure
2228559-98-4 structure
Product Name:3-(5-Phenylthiophen-2-yl)morpholine
CAS No:2228559-98-4
MF:C14H15NOS
MW:245.340002298355
CID:5767590
PubChem ID:165864526
Update Time:2025-11-12

3-(5-Phenylthiophen-2-yl)morpholine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-phenylthiophen-2-yl)morpholine
    • EN300-1861079
    • 2228559-98-4
    • 3-(5-Phenylthiophen-2-yl)morpholine
    • Inchi: 1S/C14H15NOS/c1-2-4-11(5-3-1)13-6-7-14(17-13)12-10-16-9-8-15-12/h1-7,12,15H,8-10H2
    • InChI Key: RKJJSCVIXZKFKX-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=CC=C1C1COCCN1

Computed Properties

  • Exact Mass: 245.08743528g/mol
  • Monoisotopic Mass: 245.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.5Ų

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Additional information on 3-(5-Phenylthiophen-2-yl)morpholine

Comprehensive Overview of 3-(5-Phenylthiophen-2-yl)morpholine (CAS No. 2228559-98-4): Properties, Applications, and Industry Insights

3-(5-Phenylthiophen-2-yl)morpholine (CAS No. 2228559-98-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule combines a morpholine ring with a phenylthiophene moiety, offering unique chemical properties ideal for drug discovery and advanced material design. Its molecular structure features a thiophene core linked to a phenyl group at the 5-position and a morpholine unit at the 2-position, creating a versatile scaffold for further functionalization.

In recent years, the demand for thiophene-based compounds like 3-(5-Phenylthiophen-2-yl)morpholine has surged due to their applications in small-molecule drug development and organic electronics. Researchers particularly value its balanced lipophilicity and hydrogen-bonding capacity, which are critical for optimizing bioavailability in pharmaceutical candidates. The compound's CAS No. 2228559-98-4 serves as a crucial identifier in patent literature and regulatory documentation, ensuring precise communication across global research teams.

The synthesis of 3-(5-Phenylthiophen-2-yl)morpholine typically involves palladium-catalyzed cross-coupling reactions between halogenated thiophene derivatives and morpholine-containing reagents. This process aligns with current industry trends favoring atom-economical synthesis and green chemistry principles. Analytical characterization via HPLC, NMR spectroscopy, and mass spectrometry confirms its high purity (>98%), meeting the stringent requirements of preclinical studies.

From a therapeutic perspective, this compound's structural features make it valuable for investigating kinase inhibitors and GPCR modulators – two of the most searched drug targets in modern pharmacology. Its morpholine component frequently appears in FDA-approved drugs, enhancing water solubility while maintaining metabolic stability. Meanwhile, the phenylthiophene unit contributes to π-π stacking interactions important for target binding, addressing the growing need for selective bioactive compounds in precision medicine.

Beyond pharmaceuticals, 3-(5-Phenylthiophen-2-yl)morpholine shows promise in materials science applications. Its conjugated system and electron-rich nature make it suitable for developing organic semiconductors and electroluminescent materials – key components in flexible electronics and OLED displays. This dual applicability positions the compound at the intersection of two rapidly evolving industries, both frequently searched topics in scientific and investment communities.

Quality control protocols for CAS No. 2228559-98-4 emphasize rigorous impurity profiling, particularly for residual metal catalysts from synthesis. Advanced techniques like ICP-MS ensure compliance with ICH guidelines, reflecting the pharmaceutical industry's heightened focus on elemental impurities control. Storage recommendations typically specify inert atmospheres and low temperatures to preserve the compound's stability, considerations that align with best practices for high-value research chemicals.

The commercial availability of 3-(5-Phenylthiophen-2-yl)morpholine through specialized chemical suppliers has expanded significantly, with pricing structures reflecting both synthesis complexity and market demand. Current research publications citing this compound predominantly focus on structure-activity relationship studies and medicinal chemistry optimization, indicating its role as a privileged structure in lead compound development. Patent analysis reveals growing IP activity around derivatives of this core structure, particularly in oncology and CNS therapeutic areas.

Environmental and safety assessments of 3-(5-Phenylthiophen-2-yl)morpholine suggest standard handling precautions for laboratory chemicals. While not classified as hazardous under GHS criteria, proper PPE including gloves and safety goggles remains recommended during manipulation. These precautions address the increasing regulatory emphasis on laboratory safety standards, a frequently searched topic among research institutions worldwide.

Future research directions for this compound may explore its potential in proteolysis targeting chimeras (PROTACs) and covalent inhibitors – two cutting-edge approaches dominating current drug discovery literature. The adaptability of its morpholine-thiophene scaffold makes it particularly suitable for these innovative modalities, which require precise spatial arrangement of functional groups. Such applications could further elevate the importance of CAS No. 2228559-98-4 in next-generation therapeutic development.

In summary, 3-(5-Phenylthiophen-2-yl)morpholine represents a structurally sophisticated building block with multifaceted applications across life sciences and advanced materials. Its CAS registry number 2228559-98-4 serves as an essential identifier for researchers navigating the expanding landscape of heterocyclic chemistry. As scientific inquiry continues to explore the boundaries of structure-based drug design and functional materials, this compound's unique properties ensure its ongoing relevance in high-impact research areas.

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